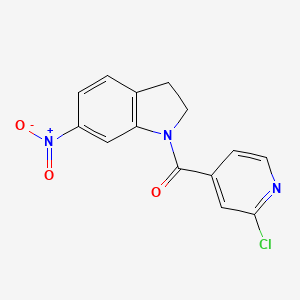![molecular formula C15H16N4O2S B2441128 1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946379-69-7](/img/structure/B2441128.png)
1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolopyrimidinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely found in nature and are a significant part of many pharmaceuticals and functional materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidinone ring, a common feature in many bioactive compounds. The 2-hydroxyethyl and 4-methylbenzylthio groups attached to this core would likely influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazolopyrimidinone core and the attached functional groups. The thioether group (4-methylbenzylthio) and the hydroxyethyl group could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyethyl group and the relatively nonpolar 4-methylbenzylthio group could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated that derivatives similar to the compound exhibit potent anticancer activities. For instance, studies on thiazole and benzothiazole fused pyranopyrimidine derivatives have highlighted their effectiveness in inhibiting the proliferation of various cancer cell lines, including prostate, breast, cervical, and colon cancers. These compounds selectively target cancer cells over normal cells, suggesting their potential as targeted anticancer agents (Nagaraju et al., 2020). Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found to exhibit significant antitumor activity, highlighting the therapeutic potential of this class of compounds in cancer treatment (Kandeel et al., 2012).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties. For instance, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, related in structure to the target compound, have demonstrated antimicrobial activity against a variety of pathogens. This suggests the potential use of these compounds in the development of new antimicrobial agents (Hawas et al., 2012).
Anti-Inflammatory Evaluation
Pyrazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory properties. The findings indicate that these compounds have significant anti-inflammatory activities, comparable to those of celecoxib, a well-known anti-inflammatory drug. This opens up potential applications in the development of new anti-inflammatory treatments (Fahmy et al., 2012).
Molecular Docking Studies
Further research into the molecular interactions of these compounds, through molecular docking studies, has provided insights into their mechanism of action. For example, the binding affinity of thiazole/benzothiazole fused pyranopyrimidine derivatives to the colchicine binding site of tubulin polymer suggests a mechanism for their antiproliferative activity, which could inform the design of new anticancer drugs (Nagaraju et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-6-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-2-4-11(5-3-10)9-22-15-17-13-12(14(21)18-15)8-16-19(13)6-7-20/h2-5,8,20H,6-7,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVLKTDOSQCJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2441046.png)
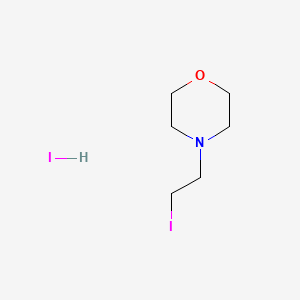
![4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2441053.png)
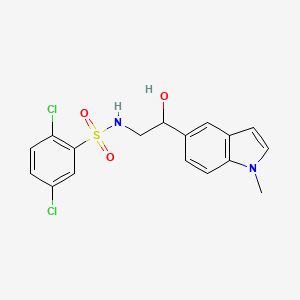
![1-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2441056.png)


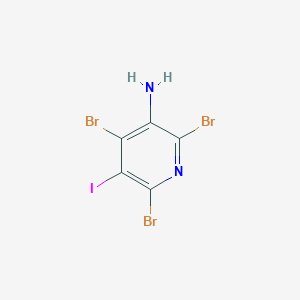
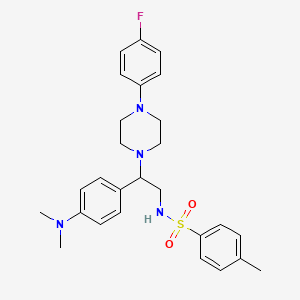
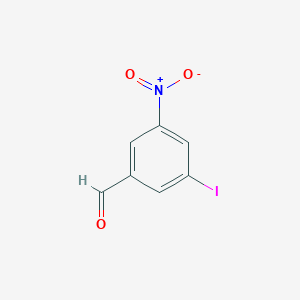

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)
